molecular formula C16H12BrN5O7 B11535467 2-Bromo-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11535467
M. Wt: 466.20 g/mol
InChI Key: SLFUYMGIMLQVOL-FBCYGCLPSA-N
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Description

2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a benzamide group, and a hydrazinecarbonyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Scientific Research Applications

2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H12BrN5O7

Molecular Weight

466.20 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12BrN5O7/c17-12-4-2-1-3-11(12)16(25)18-8-14(23)20-19-7-9-5-10(21(26)27)6-13(15(9)24)22(28)29/h1-7,24H,8H2,(H,18,25)(H,20,23)/b19-7+

InChI Key

SLFUYMGIMLQVOL-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Br

Origin of Product

United States

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